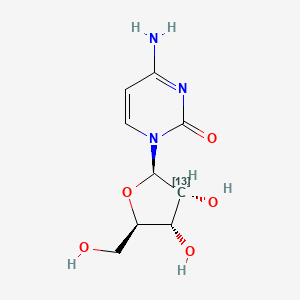
Didesmethyl Almotriptan-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didesmethyl Almotriptan-d4 is a deuterium labelled form of Didesmethyl Almotriptan, which is a metabolite of Almotriptan . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of Didesmethyl Almotriptan-d4 is C15H17D4N3O2S . The IUPAC name is 1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine . The molecular weight is 311.44 .
Physical And Chemical Properties Analysis
The boiling point of Didesmethyl Almotriptan-d4 is approximately 552.2±60.0°C at 760 mmHg and its density is approximately 1.3±0.1 g/cm3 . It should be stored at 2-8°C .
科学的研究の応用
1. Almotriptan's Efficacy and Tolerability in Migraine Treatment
Almotriptan, a specific serotonin 5-HT1B/1D agonist, is recognized for its effectiveness in treating migraine. A study compared oral almotriptan with sumatriptan and placebo, finding that almotriptan at doses of 12.5 mg and 25 mg offers significant migraine pain relief comparable to sumatriptan, with better tolerability than sumatriptan (Dowson et al., 2002).
2. Almotriptan in Animal Models for Antimigraine Activity
Almotriptan's functional profile has been analyzed using animal models, demonstrating its effectiveness as a selective constrictor of intracranial blood vessels and an inhibitor of neurogenically evoked plasma protein extravasation in the dura mater. These properties are indicative of its potential in antimigraine therapy (Gras et al., 2000).
3. Metabolism of Almotriptan in Human Liver
Research on the metabolism of almotriptan in human liver identifies key enzymes involved in its processing. This knowledge is vital for understanding the drug's pharmacokinetics and potential interactions with other medications (Salvà et al., 2003).
4. Almotriptan as a 5-HT Receptor Agonist
Almotriptan's pharmacological characterization includes its high affinity for 5-HT1B and 5-HT1D receptors, with minimal affinity for other 5-HT receptors. This specificity supports its use in migraine treatment due to targeted vasoconstriction and minimal side effects (Bou et al., 2000).
5. Almotriptan's Comparative Efficacy in Clinical Trials
In a meta-analysis, almotriptan was reported to have the highest sustained pain-free rate and the lowest adverse-event rate among oral triptans. These findings suggest its potential as a preferred choice for migraine treatment due to its balance of efficacy and tolerability (Sandrini et al., 2005).
作用機序
Target of Action
Didesmethyl Almotriptan-d4, like its parent compound Almotriptan, primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of serotonin levels in the brain. Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
Didesmethyl Almotriptan-d4 acts as an agonist at the 5-HT1B and 5-HT1D receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction of cranial blood vessels . This vasoconstriction helps to alleviate the symptoms of migraines by reducing the inflammation and dilation of blood vessels that is often associated with migraine headaches .
Biochemical Pathways
The activation of the 5-HT1B and 5-HT1D receptors by Didesmethyl Almotriptan-d4 affects the serotonin pathway . By acting as an agonist at these receptors, Didesmethyl Almotriptan-d4 helps to regulate the levels of serotonin in the brain. This can help to alleviate the symptoms of migraines, which are often associated with abnormal serotonin levels .
Pharmacokinetics
Almotriptan has a bioavailability of 70% and is metabolized in the liver . Its elimination half-life is 3-4 hours . These properties suggest that Didesmethyl Almotriptan-d4 is likely to be well-absorbed and have a relatively short duration of action.
Result of Action
The primary result of Didesmethyl Almotriptan-d4’s action is the relief of migraine symptoms . By causing vasoconstriction of cranial blood vessels, it can help to alleviate the pain, nausea, and other symptoms associated with migraines .
Safety and Hazards
将来の方向性
While specific future directions for Didesmethyl Almotriptan-d4 are not available, it is worth noting that Almotriptan, from which it is derived, has been used in the acute treatment of migraine with or without aura for over 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice . This suggests that Didesmethyl Almotriptan-d4 and similar compounds may continue to be valuable tools in migraine research and treatment.
特性
IUPAC Name |
1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLLAFWGVDYHM-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747616 |
Source


|
| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346604-75-8 |
Source


|
| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

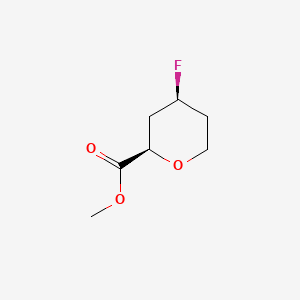
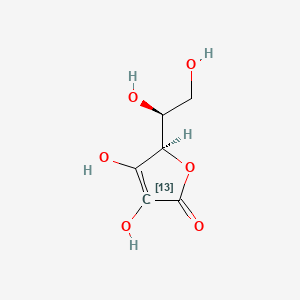
![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/no-structure.png)
![Oxireno[F]isoquinoline](/img/structure/B583516.png)
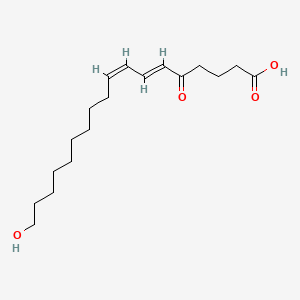
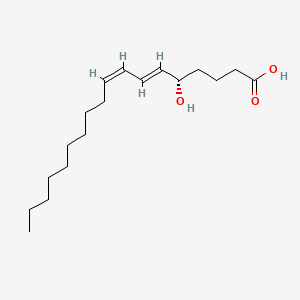
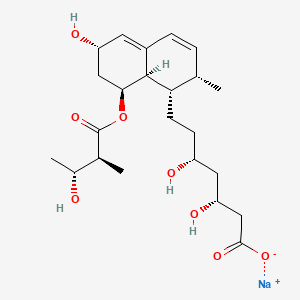
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)
